Juglalin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Kaempferol 3-O-arabinoside has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Juglalin, also known as Kaempferol 3-O-arabinoside, is a flavonol found in Polygonum aviculare . It has been reported to have an inhibitory effect on inflammation, oxidative stress, and cancer progression .

Mode of Action

This compound interacts with its targets by binding to them, which results in the suppression of certain biochemical pathways. For instance, it has been shown to suppress the transcription activity of osteoclastogenesis-related genes and proteins . This interaction leads to a decrease in osteoclast differentiation, which can have significant effects on bone metabolism.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, this compound can reduce inflammation and oxidative stress, which are key factors in many diseases, including cancer.

Pharmacokinetics

Like other flavonoids, it is primarily absorbed in the small intestine

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have an inhibitory effect on inflammation, oxidative stress, and cancer progression . By suppressing the transcription activity of osteoclastogenesis-related genes and proteins, it can also affect bone metabolism .

Biochemische Analyse

Biochemical Properties

Juglalin plays a significant role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes like β-galactosidase and reduce the levels of reactive oxygen species in cells . These interactions help in mitigating oxidative stress and cellular damage.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In human dermal fibroblasts, this compound has been found to inhibit cellular senescence by decreasing senescence-associated β-galactosidase activity and reducing reactive oxygen species levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential anti-aging and therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits β-galactosidase activity, which is associated with cellular senescence . Additionally, it modulates gene expression by influencing signaling pathways involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard conditions and continues to exert its inhibitory effects on cellular senescence over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing neuroinflammation in models of Parkinson’s disease . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including flavonoid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in modulating oxidative stress and inflammation further underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that this compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows this compound to interact with its target biomolecules effectively, enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kaempferol-3-O-arabinosid kann durch enzymatische Hydrolyse von Kaempferolglykosiden synthetisiert werden. Beispielsweise kann Kaempferol-3-O-rutinosid unter Verwendung von β-Glucosidase und/oder α-L-Rhamnosidase zu Kaempferol hydrolysiert werden . Dieses Verfahren ist umweltfreundlich und effizient.

Industrielle Produktionsmethoden

Die industrielle Produktion von Kaempferol-3-O-arabinosid erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen. Die Blätter von Nectandra hihua sind eine übliche Quelle, wobei die Verbindung aus der Ethylacetatfraktion isoliert wird . Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie.

Chemische Reaktionsanalyse

Reaktionstypen

Kaempferol-3-O-arabinosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Kaempferol-3-O-arabinosid in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, Dihydroderivate und substituierte Kaempferolglykoside .

Wissenschaftliche Forschungsanwendungen

Kaempferol-3-O-arabinosid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Kaempferol-3-O-arabinosid entfaltet seine Wirkungen über mehrere molekulare Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen, indem es verschiedene Signalwege moduliert, darunter den Caspase-Weg und den JAK-STAT3-Weg.

Analyse Chemischer Reaktionen

Types of Reactions

Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert kaempferol 3-O-arabinoside to its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted kaempferol glycosides .

Vergleich Mit ähnlichen Verbindungen

Kaempferol-3-O-arabinosid ist unter den Flavonoidglykosiden einzigartig aufgrund seiner spezifischen Zuckerkomponente und seiner biologischen Aktivitäten. Zu den ähnlichen Verbindungen gehören:

Kaempferol-3-O-rhamnosid: Ein weiteres Glykosid mit ähnlichen antioxidativen Eigenschaften, aber unterschiedlicher Zuckerkomponente.

Kaempferol-3-O-xylosid: Zeigt ähnliche biologische Aktivitäten, unterscheidet sich aber in seiner Zuckerkomponente.

Quercetin-3-O-glucosid: Ein verwandtes Flavonoidglykosid mit vergleichbaren antioxidativen und entzündungshemmenden Eigenschaften.

Diese Verbindungen teilen ähnliche Grundstrukturen, unterscheiden sich aber in ihren Zuckerkomponenten, was zu Variationen in ihren biologischen Aktivitäten und Anwendungen führt.

Eigenschaften

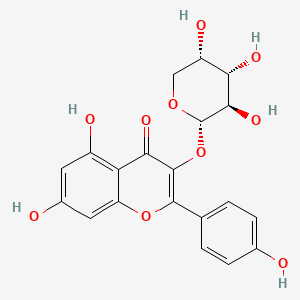

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: Kaempferol 3-O-arabinoside has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

Q2: What is the chemical structure of Kaempferol 3-O-arabinoside?

A2: Kaempferol 3-O-arabinoside is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of Kaempferol 3-O-arabinoside been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of Kaempferol 3-O-arabinoside in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified Kaempferol 3-O-arabinoside through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of Kaempferol 3-O-arabinoside?

A4: While research on Kaempferol 3-O-arabinoside is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of Kaempferol 3-O-arabinoside in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of Kaempferol 3-O-arabinoside to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can Kaempferol 3-O-arabinoside be used as a marker for plant identification?

A6: While not exclusively a marker, Kaempferol 3-O-arabinoside's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including Kaempferol 3-O-arabinoside, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on Kaempferol 3-O-arabinoside content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain Kaempferol 3-O-arabinoside []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.